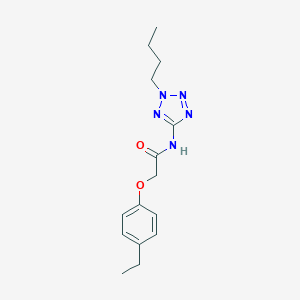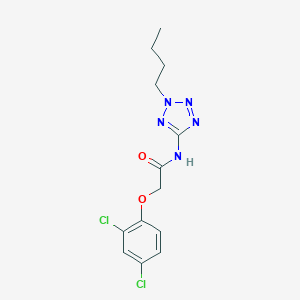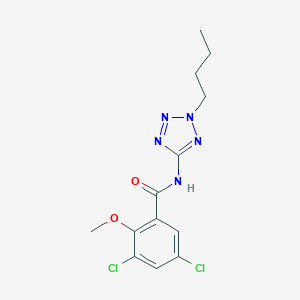![molecular formula C24H23F2N3O B244481 2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, commonly known as FBP, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. FBP is a small molecule that belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of FBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, FBP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. FBP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
FBP has been shown to have a range of biochemical and physiological effects in various cell types and tissues. For example, FBP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. FBP has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, FBP has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of FBP for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. FBP is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, one of the main limitations of FBP is its low solubility in water, which can make it difficult to administer in vivo. In addition, FBP has not yet been extensively tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on FBP, including the development of new synthesis methods to improve its yield and purity, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its safety and efficacy in clinical trials. In addition, FBP may have potential applications in other areas of research, such as drug discovery and chemical biology. Overall, FBP is a promising compound that has the potential to make a significant contribution to the field of pharmacology and biomedical research.
合成方法
The synthesis of FBP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FBP is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-(2-fluorobenzyl)piperazine and 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide in the presence of a palladium catalyst. The reaction is carried out under specific conditions of temperature, pressure, and solvent, and the yield of FBP is typically around 70%.
科学研究应用
FBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FBP has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders. In inflammation research, FBP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C24H23F2N3O |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-22-7-3-1-5-18(22)17-28-13-15-29(16-14-28)20-11-9-19(10-12-20)27-24(30)21-6-2-4-8-23(21)26/h1-12H,13-17H2,(H,27,30) |
InChI 键 |
BHLKHSMKPIJLPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)